Tapi-1

Description

Classification and Historical Context of TAPI-1 as a Metalloproteinase Inhibitor

This compound is classified as a synthetic broad-spectrum metalloproteinase inhibitor nih.govmerckmillipore.com. Metalloproteinases are a class of enzymes that utilize a metal ion, typically zinc, in their catalytic active site to cleave peptide bonds in proteins wikipedia.orgnih.gov. This group includes matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) domain-containing proteins nih.govfrontiersin.org.

Historically, the development of metalloproteinase inhibitors gained traction with the understanding of the crucial roles these enzymes play in both physiological and pathological processes, such as tissue remodeling, inflammation, and cell signaling nih.gov. This compound, also known as TNF-alpha protease inhibitor I, is a structural analog of an earlier inhibitor, TAPI-0 merckmillipore.comwikipedia.org. This compound was developed to offer improved stability in vitro compared to TAPI-0, making it a more suitable tool for research requiring longer incubation periods or use in complex biological matrices like serum merckmillipore.com. Its identification and characterization were significant steps in providing researchers with chemical tools to dissect the functions of specific metalloproteinases caymanchem.com.

Academic Significance and Research Utility of this compound in Proteolysis Studies

The academic significance of this compound stems from its ability to inhibit the activity of various metalloproteinases, thereby allowing researchers to study the functional consequences of blocking specific proteolytic events nih.govrndsystems.com. Proteolysis, the enzymatic breakdown of proteins, is a fundamental process involved in diverse cellular activities, including protein maturation, signal transduction, and the regulation of the extracellular matrix mdpi.comieu.edu.tr.

This compound serves as a valuable research tool in studies investigating the roles of metalloproteinases in these processes. By treating cells or tissues with this compound, researchers can inhibit the activity of its target enzymes and observe the resulting effects on cellular behavior, protein shedding, and signaling pathways nih.govrndsystems.com. This helps in elucidating the specific contributions of metalloproteinase-mediated proteolysis to various biological phenomena jci.org. For instance, this compound has been used to investigate the involvement of metalloproteinases in the shedding of cell surface proteins, a process regulated by ADAMs, and in the degradation of extracellular matrix components by MMPs merckmillipore.comcaymanchem.comrndsystems.com.

Detailed research findings highlight this compound's utility in various model systems. Studies have utilized this compound to explore the impact of metalloproteinase inhibition on cell viability, migration, and invasion in cancer research nih.gov. It has also been employed to study the role of metalloproteinases in inflammatory responses by blocking the shedding of cytokines and their receptors merckmillipore.comrndsystems.comoup.com. The use of this compound, often in comparison with or in conjunction with inhibitors targeting specific metalloproteinases, aids in deciphering the complex interplay of these enzymes in biological systems frontiersin.org.

Overview of Key Enzyme Targets of this compound in Biological Systems

This compound is known to inhibit a range of metalloproteinases, with prominent targets including TNF-α Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs) merckmillipore.comrndsystems.commedchemexpress.com.

ADAM17 is a key enzyme involved in the shedding of numerous cell surface proteins, including pro-tumor necrosis factor-alpha (TNF-α), which is then released as a soluble, active cytokine merckmillipore.comrndsystems.combiomolther.org. Inhibition of ADAM17 by this compound can therefore block the release of TNF-α and other ADAM17 substrates, such as the IL-6 receptor and TNF receptors merckmillipore.comcaymanchem.comrndsystems.com.

This compound also exhibits inhibitory activity against several MMPs merckmillipore.comrndsystems.commedchemexpress.com. MMPs are crucial for the degradation and remodeling of the extracellular matrix, and their dysregulation is implicated in various diseases nih.gov. While this compound is considered a broad-spectrum inhibitor, its potency can vary across different MMP subtypes. Research findings often detail the inhibitory concentrations (e.g., IC50 values) of this compound against specific metalloproteinases, providing valuable data for researchers selecting appropriate inhibitors for their studies merckmillipore.com. For example, this compound has been shown to inhibit constitutive and stimulated shedding mediated by TACE/ADAM17 in cellular assays merckmillipore.comsigmaaldrich.com. Studies also indicate its ability to inhibit MMP-2 and MMP-9, although the selectivity profile can vary depending on the specific experimental context and the presence of other inhibitors or natural regulators like TIMPs citeab.comciteab.comnih.gov.

The following table summarizes some key enzyme targets and reported inhibition data for this compound:

| Enzyme Target | Reported Activity/Effect | Relevant Research Findings |

| TACE (ADAM17) | Inhibits shedding of TNF-α, IL-6 receptor, p60/p80 TNF receptors. Potent inhibitor. merckmillipore.comcaymanchem.comrndsystems.com | Blocks constitutive (IC50 = 8.09 µM) and muscarinic receptor-stimulated (IC50 = 3.61 µM) sAPPα release in HEK-293 cells. merckmillipore.comsigmaaldrich.com |

| MMPs | Broad-spectrum inhibition. merckmillipore.comrndsystems.commedchemexpress.com | Inhibits MMP-2 and MMP-9 activity in certain contexts. citeab.comciteab.comnih.gov Affects cell migration potentially via MMP inhibition. nih.gov |

This table provides a snapshot of this compound's inhibitory profile, highlighting its primary targets and illustrating its utility in probing metalloproteinase function in biological research.

Properties

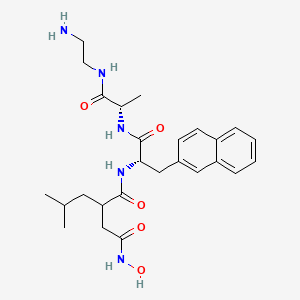

IUPAC Name |

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNBSWDIOCXWJW-OWHMDLSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action and Specific Enzyme Inhibition Profiles of Tapi 1

Inhibition of ADAM17 (TNF-α Converting Enzyme, TACE) by TAPI-1

A primary target of this compound is ADAM17, also known as TNF-α Converting Enzyme (TACE). tocris.comsigmaaldrich.commedchemexpress.com ADAM17 is a critical transmembrane metalloproteinase involved in the proteolytic release (ectodomain shedding) of the extracellular domains of a diverse range of membrane-bound proteins, including cytokines, growth factors, receptors, and adhesion molecules. pnas.orgmdpi.com

Specificity and Potency of ADAM17 Inhibition

This compound is characterized as an inhibitor of TACE/ADAM17. tocris.comsigmaaldrich.commedchemexpress.com It has been shown to inhibit the cleavage of TNF-α, TNF receptor 1 (TNFR1, p60), and TNF receptor 2 (TNFRII, p80) with reported IC50 values ranging from 5 to 100 µM. caymanchem.com While effective against ADAM17, this compound is a general inhibitor of both ADAMs and MMPs. pnas.orgsigmaaldrich.commedchemexpress.com Studies investigating its effect on TACE-dependent constitutive release of transfected APP695 have reported an IC50 of 0.92 µM, which is lower than the IC50 values observed for the inhibition of constitutive or receptor-regulated sAPPα shedding mediated by endogenous secretases. nih.govportlandpress.com This variation in potency suggests that the effectiveness of this compound can be influenced by the specific substrate and cellular context.

Impact on Ectodomain Shedding of TNF-α and its Receptors (TNFR1, TNFRII)

This compound effectively blocks the shedding of TNF-α from cell membranes. tocris.comsigmaaldrich.com Furthermore, it inhibits the release of the soluble forms of TNF receptors, specifically TNFR1 (p60) and TNFRII (p80). sigmaaldrich.comcaymanchem.comnih.gov Research has demonstrated that this compound can inhibit TNF-α-induced shedding of TNFR1 in both lung microvessels and human corneal epithelial cells, indicating the involvement of endothelial TACE in this process. jci.orgarvojournals.org Inhibition of TNFR1 shedding by this compound can result in increased surface expression of TNFR1. arvojournals.org

Modulation of L-Selectin and IL-6 Receptor Shedding

This compound is known to block the shedding of L-Selectin and the Interleukin-6 receptor (IL-6R). sigmaaldrich.comcaymanchem.comnih.gov ADAM17 is recognized as the primary enzyme responsible for L-selectin shedding in leukocytes. frontiersin.org The use of broad-spectrum ADAM17 inhibitors, including this compound, to block L-selectin shedding has been explored in various experimental settings. frontiersin.orgbiologists.com this compound effectively inhibits IL-6R shedding induced by stimuli such as the Ca2+ ionophore, ionomycin, in monocytic cells. capes.gov.br However, the extent of inhibition of IL-6R shedding by this compound can vary depending on the specific cell type and the stimulus triggering shedding, suggesting that other mechanisms or proteases might also contribute to this process in certain contexts. asm.orgnih.gov

Influence on Amyloid Precursor Protein (APP) Processing and sAPPα Release

This compound impacts the processing of Amyloid Precursor Protein (APP) and the subsequent release of its soluble ectodomain, sAPPα. nih.govportlandpress.com Studies have shown that this compound can reduce both constitutive and muscarinic receptor-stimulated sAPPα release in HEK-293 cells. nih.govportlandpress.com The differential sensitivity of constitutive versus receptor-stimulated shedding to this compound may suggest the involvement of different metalloproteinases in these pathways. nih.govportlandpress.com While TACE (ADAM17) is capable of catalyzing the alpha-secretory cleavage of APP, it is likely that other members of the ADAM family also contribute to endogenous constitutive and receptor-coupled sAPPα release. nih.govportlandpress.com Pharmacological inhibition of alpha-secretase activity, including that mediated by ADAMs, by this compound has been shown to impair long-term potentiation and tetanus-evoked NMDA receptor-mediated currents in hippocampal neurons; these effects could be counteracted by the co-application of exogenous recombinant sAPPα. researchgate.net

Effects on TGF-α and Desmoglein 2 (DSG2) Cleavage

This compound inhibits the shedding of Transforming Growth Factor-alpha (TGF-α). oncotarget.compnas.orgphysiology.orgersnet.org The TACE-mediated ectodomain shedding of TGF-α is a crucial step in the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. oncotarget.compnas.orgphysiology.orgersnet.org By inhibiting TACE, this compound reduces the release of TGF-α, leading to an attenuation of downstream signaling events such as EGFR phosphorylation. oncotarget.comphysiology.orgersnet.org

This compound also affects the cleavage of Desmoglein 2 (DSG2). ADAM17 is known to cleave DSG2, a key component of desmosomes that are essential for cell-cell adhesion. frontiersin.orgresearchgate.net Inhibition of ADAM17 by this compound has been observed to enhance the localization of DSG2 at the cell membrane. frontiersin.orgresearchgate.net This suggests that reduced cleavage of DSG2 due to ADAM17 inhibition contributes to increased cardiomyocyte cohesion. frontiersin.orgresearchgate.net

Regulation of Klotho Shedding

This compound inhibits the shedding of Klotho, a protein with anti-aging properties. pnas.orgcaymanchem.comnih.govpnas.orgnih.gov Studies using cell lines and rat kidney slices have demonstrated that metalloproteinase inhibitors, including this compound, reduce Klotho shedding. pnas.orgnih.govpnas.org Both ADAM10 and ADAM17 are involved in the shedding of Klotho, and this compound can inhibit the shedding process mediated by these enzymes. pnas.orgnih.govpnas.orgnih.gov

Table: Selected Shedding Events Inhibited by this compound

| Substrate | Relevant ADAM/Metalloproteinase | Effect of this compound Inhibition |

| TNF-α | ADAM17 (TACE) | Blocks shedding from cell membranes. tocris.comsigmaaldrich.com |

| TNFR1 (p60) | ADAM17 (TACE) | Inhibits shedding, increases surface expression. sigmaaldrich.comcaymanchem.comjci.orgarvojournals.orgarvojournals.org |

| TNFRII (p80) | ADAM17 (TACE) | Inhibits shedding. sigmaaldrich.comcaymanchem.com |

| L-Selectin | ADAM17 (Primary) | Blocks shedding. sigmaaldrich.comcaymanchem.comnih.gov |

| IL-6 Receptor | ADAM17, others | Inhibits shedding (variable efficacy). sigmaaldrich.comcaymanchem.comnih.govcapes.gov.brnih.govaai.org |

| APP (sAPPα) | ADAM17, others | Reduces constitutive and stimulated shedding. nih.govportlandpress.com |

| TGF-α | ADAM17 (TACE) | Inhibits shedding, reduces EGFR signaling. oncotarget.compnas.orgphysiology.orgersnet.org |

| Desmoglein 2 (DSG2) | ADAM17 | Reduces cleavage, enhances membrane localization. frontiersin.orgresearchgate.net |

| Klotho | ADAM10, ADAM17 | Inhibits shedding. pnas.orgcaymanchem.comnih.govpnas.orgnih.gov |

This compound, also known as TNF-alpha protease inhibitor-1, is a chemical compound recognized for its inhibitory effects on a range of metalloproteinases, particularly members of the Matrix Metalloproteinase (MMP) and A Disintegrin and Metalloproteinase (ADAM) families. tocris.comresearchgate.net Its mechanism of action primarily involves targeting the catalytic zinc ion present in these enzymes. scbt.comscbt.com this compound is a structural analog of TAPI-0 and has shown more stable in vitro activity for MMPs and TNF-alpha converting enzyme (TACE/ADAM17). wikipedia.org

Cellular and Subcellular Modulations Induced by Tapi 1 Inhibition

Impact on Receptor Phosphorylation and Activation

Metalloproteinases, particularly ADAMs, play a crucial role in the shedding of growth factors and cytokines, which can subsequently activate or transactivate cell surface receptors, including receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). TAPI-1, by inhibiting these enzymes, can modulate such signaling cascades.

Attenuation of PMA-Induced Epidermal Growth Factor Receptor (EGFR) Phosphorylation

Phorbol 12-myristate 13-acetate (PMA), a potent activator of protein kinase C (PKC), is known to induce the shedding of EGFR ligands, such as TGF-α, via the activation of metalloproteinases, notably TACE/ADAM17 nih.govoup.com. This shedding leads to the subsequent phosphorylation and activation of EGFR. Studies have demonstrated that pretreating cells with this compound can inhibit PMA-induced EGFR phosphorylation glpbio.comapexbt.comglpbio.com.

Research in human airway epithelial cells (NCI-H292) showed that PMA-induced release of soluble TGF-α was inhibited by this compound nih.gov. This inhibition of TGF-α shedding correlated with a reduction in PMA-induced EGFR phosphorylation nih.gov. Furthermore, knockdown of TACE expression using siRNA also inhibited PMA-induced TGF-α release and EGFR phosphorylation, supporting the role of TACE in this process and the effectiveness of this compound as a TACE inhibitor in this context nih.gov. However, when exogenous TGF-α was added, this compound pretreatment did not inhibit EGFR phosphorylation by PMA, indicating that this compound's effect on PMA-induced EGFR phosphorylation is primarily mediated through the prevention of EGFR ligand shedding nih.gov.

In intestinal epithelial cells (HT-29), pretreatment with this compound attenuated EGFR phosphorylation following TNF-α treatment, which is known to induce EGFR transactivation through metalloproteinase activity and subsequent TGF-α release nih.gov. This further supports this compound's role in interfering with metalloproteinase-mediated EGFR ligand shedding and downstream receptor activation.

Modulation of Angiotensin II-Induced EGFR Transactivation

Angiotensin II (Ang II), a key component of the renin-angiotensin-aldosterone system, can also induce EGFR transactivation, particularly in cell types such as vascular smooth muscle cells and cardiomyocytes ahajournals.orgnih.govresearchgate.netnih.gov. This process often involves the metalloproteinase-dependent shedding of EGFR ligands like heparin-binding EGF (HB-EGF) ahajournals.orgnih.govresearchgate.netnih.gov.

Studies in neonatal rat ventricular myocytes (NRVMs) have shown that Ang II stimulates EGFR transactivation, which is necessary for subsequent cellular responses like ERK1/2 activation and hypertrophy ahajournals.orgresearchgate.net. Treatment with this compound significantly attenuated Ang II-stimulated growth in NRVMs, similar to the effect observed with the broad-spectrum metalloproteinase inhibitor GM6001 ahajournals.orgresearchgate.net. This suggests that this compound, by inhibiting ADAM10/17, interferes with the metalloproteinase-dependent shedding of EGFR ligands induced by Ang II, thereby modulating EGFR transactivation and downstream effects ahajournals.org.

Similarly, in vascular smooth muscle cells (VSMCs), insulin-induced EGFR phosphorylation, which occurs through an ADAM-mediated, HB-EGF dependent process, was significantly decreased in the presence of ADAM inhibitors, including this compound nih.gov. This indicates that this compound can modulate EGFR transactivation induced by factors other than Ang II that also utilize ADAM-mediated ligand shedding.

Effects on Cell Fate and Behavior in In Vitro Systems

Beyond its impact on receptor signaling, this compound has been observed to influence various aspects of cell fate and behavior in in vitro experimental models, including viability, proliferation, migration, and invasion.

Regulation of Cell Viability and Proliferation

The effect of this compound on cell viability and proliferation can vary depending on the cell type and experimental conditions. In some contexts, this compound has shown a mild inhibitory effect on cell viability, particularly at higher concentrations. For instance, in human esophageal squamous cell carcinoma (ESCC) cells (TE-1 and Eca109), exposure to higher doses (10 and 20 μM) of this compound for 24 hours significantly decreased cell viability in a dose-dependent manner nih.govnih.gov.

Conversely, this compound has also been reported to increase cell viability in certain scenarios. In LPS-treated HK-2 cells, pretreatment with 1 μM this compound for 30 minutes increased cell viability medchemexpress.comtargetmol.com. This suggests a potential protective effect of this compound against LPS-induced cellular damage in this cell line.

The impact of this compound on cell proliferation is often linked to its effects on signaling pathways involved in growth and survival, such as the EGFR pathway and NF-κB signaling nih.govnih.gov. Inhibition of metalloproteinases by this compound can modulate the availability of growth factors and cytokines that promote proliferation.

Influence on Cell Migration and Invasion

Cell migration and invasion are complex processes crucial for physiological events like wound healing and pathological conditions such as cancer metastasis frontiersin.orgnih.gov. Metalloproteinases, particularly MMPs and ADAMs, play significant roles in degrading the extracellular matrix (ECM), facilitating cell movement and invasion scbt.comscbt.com. As a metalloproteinase inhibitor, this compound can impact these processes.

Studies using Transwell assays have investigated the effect of this compound on cell migration and invasion in vitro. In ESCC cells (TE-1 and Eca109), a lower dose (5 μM) of this compound was found to inhibit cell migration and invasion nih.govnih.gov. This inhibitory effect is likely related to this compound's ability to block the activity of metalloproteinases involved in ECM degradation and cell shedding, which are essential for invasive behavior.

The suppression of NF-κB signaling by this compound has also been implicated in its anti-migratory and anti-invasive effects in ESCC cells nih.govnih.gov. Blocking NF-κB signaling in advance abolished the effects of this compound on these cellular behaviors, highlighting the involvement of this pathway nih.govnih.gov.

Alterations in Cellular Adhesion and Cohesion

Cellular adhesion and cohesion are fundamental properties that govern tissue integrity and cellular interactions uni-muenchen.denih.gov. Adhesion involves the binding of cells to the ECM or other surfaces, often mediated by integrins, while cohesion refers to the forces that hold cells together within a tissue, frequently involving cell-cell adhesion molecules like cadherins and desmosomal components uni-muenchen.denih.govplos.org.

While the direct impact of this compound specifically on cellular adhesion and cohesion is less extensively documented compared to its effects on shedding and migration, its role as a metalloproteinase inhibitor suggests potential indirect influences. Metalloproteinases can cleave cell adhesion molecules or components of the ECM, thereby affecting cell-cell and cell-matrix interactions scbt.comscbt.com. By inhibiting these enzymes, this compound could potentially modulate the stability of adhesion complexes or the integrity of the ECM, indirectly influencing cellular adhesion and cohesion.

Research on TNF-α-induced metastatic properties, including cell adhesion to fibronectin, showed inhibition by the metalloproteinase inhibitor GM6001 researchgate.net. While this study primarily focused on GM6001, it suggests that metalloproteinase inhibition, a function shared by this compound, can impact cell adhesion. Further specific investigation into the direct effects of this compound on various types of cellular adhesion and cohesion molecules and processes in vitro would provide a clearer understanding of its role in these fundamental cellular behaviors.

Here is a summary of some research findings on this compound's effects on cell viability, migration, and invasion:

| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Relevant Section | Source |

| ESCC cells (TE-1, Eca109) | 10, 20 μM | 24 hours | Decreased cell viability | 3.2.1 | nih.govnih.gov |

| ESCC cells (TE-1, Eca109) | 5 μM | 24 hours | Inhibited migration & invasion | 3.2.2 | nih.govnih.gov |

| HK-2 cells (LPS-treated) | 1 μM | 30 minutes | Increased cell viability | 3.2.1 | medchemexpress.comtargetmol.com |

Modulation of Cellular Phagocytic Activity

This compound has been shown to significantly modulate cellular phagocytic activity across various cell types. Research indicates that treatment with this compound leads to an increase in the uptake of particles by phagocytic cells. Studies using pHrodo-labelled Escherichia coli have demonstrated that this compound treatment results in an approximately two-fold increase in bacterial uptake by human phagocytic cell lines (THP-1) and primary cells (peripheral blood mononuclear cells and neutrophils), as well as murine phagocytes (RAW264.7 and bone marrow-derived macrophages). wikipedia.org This effect is attributed to this compound's ability to inhibit ADAM proteases, specifically ADAM17 and ADAM10. wikipedia.orgwikipedia.org

The mechanism by which this compound enhances phagocytosis is linked to its impact on the shedding of cell surface proteins that play roles in regulating phagocytic processes. For instance, this compound inhibits the shedding of the triggering receptor expressed on myeloid cells 2 (TREM2). wikipedia.org TREM2 is a key receptor on the surface of microglia and other myeloid cells that is involved in the phagocytosis of apoptotic neurons and the regulation of neuroinflammation. mdpi.comresearchgate.net Inhibition of TREM2 shedding by this compound leads to increased levels of full-length TREM2 (fTREM2) on the cell surface, and this increase correlates with enhanced TREM2-dependent phagocytic activity. wikipedia.org this compound has been shown to completely reverse the inhibition of TREM2-dependent phagocytosis induced by agents like PMA (phorbol 12-myristate 13-acetate), which typically promotes TREM2 shedding. wikipedia.org

Similarly, this compound has been found to affect the shedding of membrane-tethered MUC1 mucin, a glycoprotein (B1211001) that can counter-regulate the phagocytic activity of macrophages. wikidoc.org By inhibiting TACE (ADAM17), this compound significantly decreases the shedding of the MUC1 extracellular domain (MUC1-EC) from macrophages. wikidoc.org Reduced shedding of MUC1 is associated with greater bacterial phagocytosis by macrophages. wikidoc.org

These findings suggest that this compound's enhancement of phagocytosis is a consequence of its metalloproteinase inhibitory activity, leading to increased surface expression of pro-phagocytic receptors like TREM2 and potentially reduced presence of anti-phagocytic molecules like MUC1. The magnitude of the increase in phagocytosis can vary depending on the cell type and experimental conditions, with approximately two-fold increases observed in several studies at concentrations such as 10 µM or 50 µM. wikipedia.orgtranscriptionfactor.org

Subcellular Localization and Protein Stability Alterations

This compound's primary mechanism of action, the inhibition of ADAM metalloproteinases such as ADAM10 and ADAM17, directly impacts the balance between membrane-bound and soluble forms of their substrate proteins. These ADAMs are responsible for cleaving the ectodomains of various cell surface proteins, a process known as shedding, which releases the extracellular portion of the protein into the surrounding environment and leaves a membrane-tethered stub. citeab.comnih.gov

By inhibiting this shedding activity, this compound effectively prevents the cleavage and release of these ectodomains. This leads to an accumulation or maintenance of the full-length protein at the cell membrane. Therefore, this compound treatment alters the subcellular distribution of these specific substrate proteins by increasing their presence at the cell surface relative to their soluble forms in the extracellular space. wikipedia.orgciteab.com

Examples of proteins whose shedding is inhibited by this compound include TREM2 and MUC1. wikipedia.orgwikidoc.org In the case of TREM2, this compound treatment results in increased levels of full-length TREM2 on the cell surface. wikipedia.org Similarly, this compound attenuates the shedding of MUC1-EC, leading to increased membrane expression of MUC1. wikidoc.orgtranscriptionfactor.org This modulation of protein levels at the cell membrane, while not a change in the intrinsic stability of the protein itself or a widespread alteration of subcellular localization to different organelles, represents a significant impact on the protein's presence and concentration at a specific subcellular compartment. The stability of the membrane-bound form is indirectly affected as it is no longer subject to cleavage and release.

While the general influence of subcellular localization and functional state on protein turnover and stability has been studied, this compound's direct effect in this regard is primarily through preventing the proteolytic cleavage and subsequent release of its substrates from the cell membrane. mdpi.comnih.govmdpi.com This action maintains the full-length protein in its membrane-associated state, thereby influencing its local concentration and availability for downstream signaling or interactions at the cell surface.

Signaling Pathway Modulation by Tapi 1

Regulation of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses, as well as cell proliferation and survival mdpi.comfrontiersin.org. Aberrant NF-κB activation is implicated in various diseases, including inflammatory disorders and cancer mdpi.comoncotarget.com. TAPI-1 has been demonstrated to influence this pathway.

Suppression of RELA (NF-κB p65) Activation and Target Gene Expression

Research indicates that this compound can suppress the activation of the NF-κB signaling pathway. Studies in human esophageal squamous cell carcinoma (ESCC) cells have shown that this compound inhibits the activation of NF-κB signaling. This suppression includes effects on the phosphorylation of NF-κB p65 (RELA), a key subunit involved in the canonical NF-κB pathway researchgate.netresearchgate.netmdpi.com. Inhibition of NF-κB signaling by this compound has been observed to suppress the expression of NF-κB target genes at the stage of transcription initiation nih.gov.

A study using ESCC cells demonstrated that this compound at concentrations of 10 μM suppressed the phosphorylation of NF-κB p65 researchgate.net. This suppression of p65 activation is a crucial step in inhibiting the downstream effects of the NF-κB pathway, as phosphorylated p65 typically translocates to the nucleus to activate gene transcription mdpi.com.

Data Table 1: Effect of this compound on NF-κB p65 Phosphorylation in ESCC Cells

| Cell Line | This compound Concentration | Effect on Phospho-NF-κB p65 | Reference |

| TE-1 | 10 μM | Suppressed | researchgate.net |

| Eca109 | 10 μM | Suppressed | researchgate.net |

Note: Data is based on Western blot analysis of P-NF-κB p65 expression.

Further evidence suggests that blocking NF-κB signaling can abolish the effects of this compound on ESCC cells, highlighting the importance of this pathway in mediating this compound's actions in this context nih.gov.

Implications for Inflammatory Responses and Cellular Proliferation

The suppression of NF-κB signaling by this compound has significant implications for inflammatory responses and cellular proliferation. NF-κB is a central mediator of pro-inflammatory gene expression, including cytokines and chemokines mdpi.comfrontiersin.orgoncotarget.com. By inhibiting NF-κB activation, this compound can reduce the expression of these inflammatory mediators, contributing to potential anti-inflammatory effects. This compound has been reported to reduce pro-inflammatory cytokine release in certain cell types selleckchem.comnih.gov.

In addition to its role in inflammation, NF-κB promotes cell survival and proliferation, and its dysregulation is linked to uncontrolled cell growth in cancer aging-us.comwikipedia.org. The ability of this compound to suppress NF-κB signaling contributes to its observed effects on cellular proliferation. For instance, this compound has been shown to impair the viability, migration, and invasion of ESCC cells, effects mediated, at least in part, through the suppression of the NF-κB pathway nih.gov. Blocking NF-κB signaling beforehand could eliminate these effects of this compound nih.gov.

Interactions with Mitogen-Activated Protein Kinase (MAPK) Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transmitting extracellular signals to the nucleus, regulating diverse cellular processes such as proliferation, differentiation, and stress responses news-medical.net. This compound has been shown to interact with components of the MAPK signaling network.

Modulation of ERK/MAPK Signaling

The ERK/MAPK pathway is often associated with promoting cell proliferation and survival wikipedia.org. This compound has been observed to modulate ERK signaling, particularly in contexts involving the transactivation of the epidermal growth factor receptor (EGFR).

Studies have shown that this compound can attenuate Ang II-induced EGFR transactivation and subsequent cell proliferation in human hepatic stellate cells selleckchem.comselleckchem.com. Furthermore, in salivary gland-derived epithelial cells, this compound, in combination with an EGFR inhibitor, exhibited a deactivated AREG/EGFR/ERK signaling pathway, leading to reduced pro-inflammatory cytokine release selleckchem.comselleckchem.comnih.gov. This suggests that this compound's inhibition of ADAM17, an enzyme involved in shedding EGFR ligands like amphiregulin, can indirectly impact ERK activation downstream of EGFR nih.gov.

In the context of TNF-alpha signaling, this compound has been shown to prevent TNF-alpha-induced ERK activation in tubular epithelial cells researchgate.net. This effect is consistent with this compound mediating the release of EGFR ligands upon TNF-alpha addition, thereby influencing the EGFR-ERK axis researchgate.net.

Influence on p38 MAPK Activation

The p38 MAPK pathway is typically activated by cellular stress and inflammatory cytokines and plays a significant role in inflammatory responses, cell differentiation, and apoptosis news-medical.netopenrheumatologyjournal.com. The influence of this compound on p38 MAPK activation appears to be context-dependent.

Some studies suggest that this compound can influence p38 MAPK indirectly through its effects on shedding of TNF-alpha, a known activator of p38 biorxiv.orgbiologists.com. For instance, in myoblast cultures, stretch-induced p38 activation, which is mediated by TACE-mediated release of TNF-alpha, was abolished by this compound biologists.com. This indicates that by inhibiting TACE, this compound can reduce the availability of TNF-alpha to activate the p38 pathway biologists.com.

However, other research indicates that this compound may not directly inhibit p38 phosphorylation. A study on hepatocellular carcinoma cells showed that while this compound inhibited fibronectin-induced ERK and Akt phosphorylation, it did not affect p38 phosphorylation induced by fibronectin nih.gov. This suggests a degree of specificity in this compound's effects on different MAPK family members depending on the initiating stimulus.

Data Table 2: Effect of this compound on MAPK Phosphorylation

| Cell Type | Stimulus | This compound Effect on pERK | This compound Effect on p38 MAPK | Reference |

| Human HSC line LI90 | Ang II | Attenuated | Not specified | selleckchem.comselleckchem.com |

| Salivary gland epithelial | AREG/EGFR | Deactivated | Not specified | selleckchem.comselleckchem.comnih.gov |

| Tubular epithelial cells | TNF-alpha | Prevented | Not specified | researchgate.net |

| CBO140C12 cells | Fibronectin | Inhibited | No effect | nih.gov |

| C2C12 myoblasts | Stretch | Not specified | Abolished (indirectly) | biologists.com |

Note: Effects on p38 MAPK may be indirect due to TACE inhibition.

Crosstalk with PI3K/AKT Signaling

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a major intracellular cascade involved in regulating cell growth, survival, metabolism, and angiogenesis mdpi.com. This pathway is frequently dysregulated in various cancers mdpi.com. This compound has been shown to interact with or influence the PI3K/AKT pathway in certain cellular contexts.

Similar to its effects on ERK, this compound has been reported to inhibit fibronectin-induced Akt phosphorylation in hepatocellular carcinoma cells nih.govnih.gov. This suggests that this compound's inhibition of ADAM activity, which is required for fibronectin-induced EGFR transactivation, can also impact the downstream PI3K/AKT pathway nih.govnih.gov. This indicates a potential link between ADAM-mediated shedding, EGFR transactivation, and the activation of both ERK and PI3K/AKT signaling that can be modulated by this compound.

While some studies highlight this compound's inhibitory effects on PI3K/AKT activation in specific scenarios nih.govnih.gov, other research explores the potential for crosstalk between pathways influenced by this compound and the PI3K/AKT cascade. For instance, the NF-κB pathway, which is modulated by this compound, can interact with the PI3K/AKT pathway, influencing cellular outcomes like proliferation and survival nih.gov. However, the direct mechanisms and the extent of this compound's influence on PI3K/AKT signaling can vary depending on the cell type and the specific stimuli involved.

Influence on Rho Family GTPase Regulation

Rho family GTPases, such as RhoA, Rac1, and Cdc42, are critical molecular switches involved in a multitude of cellular functions, including cytoskeletal organization, cell migration, and proliferation nih.govnih.govscnu.edu.cn. Their activity is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs), which regulate their cycling between active (GTP-bound) and inactive (GDP-bound) states nih.govnih.gov.

Research indicates that this compound can impact the regulation of Rho family GTPases. Specifically, studies have demonstrated that this compound can prevent the activation of RhoA induced by TNF-alpha in LLC-PK1 cells researchgate.net. This suggests that this compound's inhibitory effect on TACE/ADAM-17, an enzyme involved in shedding TNF-alpha tocris.comsigmaaldrich.com, can indirectly influence RhoA activation downstream of TNF-alpha signaling. By blocking the shedding of TNF-alpha, this compound can mitigate signaling cascades initiated by this cytokine, including those that converge on RhoA activation researchgate.net.

Modulation of Muscarinic Receptor-Stimulated Signaling Cascades

Muscarinic acetylcholine (B1216132) receptors are a subfamily of G protein-coupled receptors that play diverse roles in the nervous system and other tissues, mediating various cellular responses through coupling with G proteins uniprot.orgwikipedia.orgbms.com. Activation of these receptors can trigger several downstream signaling cascades, including the breakdown of phosphoinositides and modulation of ion channels uniprot.org.

This compound has been observed to modulate signaling cascades initiated by muscarinic receptors. Studies using HEK 293 cells expressing M3 muscarinic receptors have shown that this compound inhibits both constitutive and muscarinic receptor-stimulated release of soluble amyloid precursor protein alpha (sAPPα) sigmaaldrich.com. The inhibitory effect of this compound on muscarinic receptor-stimulated sAPPα release was quantified with an IC50 value of 3.61 µM, while the inhibition of constitutive sAPPα release had an IC50 of 8.09 µM in these cells sigmaaldrich.com. This suggests that this compound interferes with a process downstream of muscarinic receptor activation that leads to sAPPα shedding, likely through its inhibition of TACE/ADAM-17, which is known to be involved in the shedding of various cell surface proteins, including APP tocris.comsigmaaldrich.com.

| Effect | IC50 (µM) | Cell Type | Receptor Expressed | Citation |

| Inhibition of constitutive sAPPα release | 8.09 | HEK 293 cells | M3 muscarinic receptors | sigmaaldrich.com |

| Inhibition of muscarinic-stimulated sAPPα release | 3.61 | HEK 293 cells | M3 muscarinic receptors | sigmaaldrich.com |

| Inhibition of TACE-dependent constitutive APP(695) release | 0.920 | HEK-293 cells (co-transfected) | Not specified (APP(695)) | sigmaaldrich.com |

Impact on Spatial Signaling Patterns and Intercellular Communication

Multicellular organisms rely on intricate spatial signaling among cells for processes such as organization, development, and response to stimuli biorxiv.orgbiorxiv.orgembopress.org. This includes both intracellular signaling within a single cell and intercellular signaling between neighboring cells biorxiv.orgpnas.org.

This compound has been shown to impact spatial signaling patterns and intercellular communication, particularly in the context of pulsatile signaling activity. Research on spatially coupled Ras/Erk pulses in keratinocytes has demonstrated that this compound is capable of reducing the extent of cell-to-cell signaling biorxiv.orgbiorxiv.orgpnas.orgresearchgate.net. This compound achieves this by inhibiting the cleavage and release of ligands that activate the Ras/Erk pathway in adjacent cells, a process known as juxtacrine signaling biorxiv.org. This body of work suggests that this compound specifically inhibits intercellular signaling pulses while not affecting intracellular signaling pulses biorxiv.org. Models studying spatial signaling patterns have been used to validate the inhibitory effects of this compound on spatial Erk coupling in keratinocytes biorxiv.orgpnas.org.

Target Engagement and Selectivity Research of Tapi 1

Quantitative Assessment of Enzyme Inhibition (IC50 Values)

Quantitative assessment of TAPI-1's inhibitory activity is typically performed by determining its half-maximal inhibitory concentration (IC50) against specific enzymes. These values represent the concentration of this compound required to inhibit 50% of the enzyme's activity under defined experimental conditions.

This compound has been shown to inhibit the shedding of several cell surface proteins mediated by metalloproteinases. For instance, studies in HEK293 cells expressing muscarinic receptors demonstrated that this compound inhibits constitutive sAPPα release with an IC50 of 8.09 µM and muscarinic receptor-stimulated sAPPα release with an IC50 of 3.61 µM sigmaaldrich.comapexbt.commerckmillipore.com. It also blocks the TACE-dependent constitutive release of co-transfected APP(695) with an IC50 of 920 nM merckmillipore.com.

Beyond APP shedding, this compound has inhibitory effects on the release of other important molecules. Its IC50 values for inhibiting the release of TNF-α, IL6R, TNFRI, and TNFRII have been reported in various ranges: 50-100 µM for TNF-α, 5-10 µM for IL6R, 5-10 µM for TNFRI, and 25-50 µM for TNFRII apexbt.com.

While specific IC50 values for a broad panel of MMPs are not consistently detailed across readily available sources, this compound is recognized as a general inhibitor of both MMPs and ADAMs apexbt.com. Its mechanism involves interacting with the catalytic zinc ion in the enzyme's active site scbt.com.

Here is a representation of some reported IC50 values for this compound:

| Target Activity / Shedding Event | IC50 (µM) | Reference |

| Constitutive sAPPα release (HEK293 cells) | 8.09 | sigmaaldrich.comapexbt.commerckmillipore.com |

| Muscarinic receptor-stimulated sAPPα release | 3.61 | sigmaaldrich.comapexbt.commerckmillipore.com |

| TACE-dependent constitutive APP(695) release | 0.92 | merckmillipore.com |

| TNF-α release | 50-100 | apexbt.com |

| IL6R release | 5-10 | apexbt.com |

| TNFRI release | 5-10 | apexbt.com |

| TNFRII release | 25-50 | apexbt.com |

Note: The interactive nature of this table is represented here by its clear structure and data points.

Comparative Analysis with Related Metalloproteinase Inhibitors (e.g., TAPI-0, TAPI-2, GM 6001)

This compound belongs to a class of metalloproteinase inhibitors that includes compounds like TAPI-0, TAPI-2, and GM 6001 (Ilomastat). Comparing the activity and selectivity of this compound with these related inhibitors provides insights into its specific pharmacological profile.

This compound is described as a structural analog of TAPI-0, possessing similar in vitro efficacy for inhibiting MMPs and TACE sigmaaldrich.comsigmaaldrich.comwikipedia.org. However, a key difference noted is the increased stability of this compound in serum compared to TAPI-0 sigmaaldrich.commerckmillipore.com. Both TAPI-0 and this compound are known to inhibit ADAM17 (TACE) and MMPs tocris.comtocris.com.

TAPI-2 is also characterized as an ADAM17 (TACE) and MMP inhibitor, with a reported Ki of 120 nM at ADAM17 tocris.com. Studies comparing this compound, TAPI-0, TAPI-2, and GM6001 have been conducted in various contexts. For instance, in the inhibition of Halocynthia roretzi fertilization, which involves sperm astacin-like metalloproteinases, TAPI-0, this compound, and GM6001 demonstrated strong inhibition at concentrations of 33 and 11 µM, whereas TAPI-2 showed weak inhibition at 33 µM mdpi.com. This suggests potential differences in their potency or target profiles depending on the specific metalloproteinases involved.

GM 6001 (Ilomastat) is a broad-spectrum MMP inhibitor wikipedia.orgbio-techne.com. Like this compound, GM6001 inhibits metalloproteinases by chelating the zinc ion in the active site wikipedia.orgscbt.com. Comparative studies indicate that while GM6001 and TAPI-2 are metalloproteinase inhibitors, a broad-spectrum inhibitor like BB-94 showed greater growth inhibition in certain fulvestrant-resistant breast cancer cell lines compared to TAPI-2 and GM6001, suggesting potential differences in their ability to block specific signaling pathways or target a wider range of relevant metalloproteinases in that context spandidos-publications.com.

In the context of inhibiting CD62L shedding from stimulated PBMC, TAPI-2, GM6001, and other inhibitors like BB-94 and prinomastat (B1684670) were effective, targeting Zn-dependent metalloproteinases including ADAM10 and ADAM17 frontiersin.org. Individual inhibition of ADAM10 by GI254023X or ADAM17 by TAPI-0 failed to significantly suppress viral infections in one study, suggesting the involvement of both enzymes, and highlighting potential differences in the target profiles or combined effects of these inhibitors frontiersin.org.

Structurally, strong inhibitors like GM6001, TAPI-0, and this compound often possess an aromatic ring at the P2′ position, which is suggested to be important for strong interaction with the enzyme mdpi.com.

Investigation of Target Selectivity and Off-Target Effects

While this compound is known to inhibit both ADAMs and MMPs, the investigation of its target selectivity and potential off-target effects is crucial for understanding its biological impact.

This compound is described as a broad-spectrum metalloproteinase inhibitor nih.gov. It inhibits TACE (ADAM17) and blocks the shedding of various cell surface proteins, including TNF-α, L-selectin, and p55 TNF-α receptor sigmaaldrich.comapexbt.com. It also inhibits the protease activity of ADAM24 scbt.com.

Despite its activity against ADAM17, this compound, along with TAPI-2, is noted to have moderate activity against some MMPs researchgate.net. The development of active-site-directed ADAM17 inhibitors like this compound was reportedly discontinued (B1498344) due to ADAM17's broad expression and activity profile, suggesting challenges in achieving high selectivity for a single target researchgate.net.

Concerns about the specificity of early ADAMs/MMPs inhibitors like this compound and TAPI-2 have been raised, as they can influence MMPs in addition to their strong inhibition of ADAM17 researchgate.netmdpi.com. This dual targeting action means that potential off-target effects on various MMP-mediated processes cannot be ruled out mdpi.com. For this compound specifically, no substrate selectivity has been widely reported, and its strong effect is likely due to chelating the required zinc atom in the active center researchgate.net.

Studies investigating the effects of this compound in cellular contexts sometimes reveal broader impacts. For example, this compound attenuated LPS-induced renal IL-6 and TNFα mRNA expression in HK-2 cells medchemexpress.com. It also suppressed LPS-induced expression and secretion of matrix metalloproteinase-1 (MMP-1) in human gingival fibroblasts, suggesting its involvement in pathways beyond just shedding of TNF-α, potentially through the TACE-EGFR axis plos.org.

Methodologies for In Situ Target Engagement Validation

Validating that a compound like this compound engages its intended target within the complex environment of living cells or tissues (in situ) is a critical step in research. This confirms that the inhibitor reaches the target, is cell-permeant, and binds in a manner consistent with its observed effects.

While specific studies detailing in situ target engagement validation for this compound were not extensively found in the search results, general methodologies for assessing target engagement in living systems are well-established and relevant to compounds like this compound.

One prominent method for quantifying drug-target engagement in cells is the Cellular Thermal Shift Assay (CETSA) pelagobio.comnih.gov. CETSA measures ligand-induced protein stabilization after a heat challenge nih.gov. It can be applied to adherent cells in their native state and can provide spatially resolved target engagement information nih.gov. CETSA is matrix-agnostic and can be used in various biological environments, including whole blood pelagobio.com. It directly measures target engagement in complex biological systems without modifying the drug or the target protein pelagobio.com. A related method, Chemical Protein Stability Assay (CPSA), also assesses protein stability in cellular lysates in response to compound binding and is suitable for high-throughput screening selvita.com.

Other approaches for measuring target engagement in cellular systems include monitoring the blockade of autophosphorylation as a proximal biomarker for kinase inhibition (though this is specific to kinases) nih.gov. Ex situ evaluation can also be performed by adding activity-based protein profiling (ABPP) reagents to cell lysates harvested from treated cells nih.gov.

These methodologies, such as CETSA and potentially ABPP-based approaches, could be applied to validate the engagement of this compound with its target metalloproteinases in a cellular context, providing crucial data on its intracellular activity and distribution.

| Methodology | Principle | Application to this compound (Potential) |

| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced protein stabilization upon heat challenge. | Could assess this compound binding to metalloproteinases in live cells by measuring target protein thermal shift. |

| Chemical Protein Stability Assay (CPSA) | Measures protein stability in cell lysates upon compound binding. | Could be used for higher-throughput screening of this compound binding to targets in cell lysates. |

| Activity-Based Protein Profiling (ABPP) | Uses probes that covalently label active enzymes. | Could potentially be adapted with suitable probes to profile active metalloproteinases bound by this compound in lysates or cells. |

| Measuring downstream substrate/product changes | Assessing changes in levels of molecules cleaved or modified by the target enzyme. | Could involve measuring the reduction in shedding of known metalloproteinase substrates (e.g., TNF-α, sAPPα) in response to this compound treatment in cells. |

Note: The interactive nature of this table is represented here by its clear structure and data points.

Preclinical Research Applications and Mechanistic Investigations of Tapi 1 in Disease Models

Role in Inflammatory and Immune Response Models

TAPI-1 has demonstrated significant effects in modulating inflammatory and immune responses across various preclinical models.

Attenuation of Lipopolysaccharide (LPS)-Induced Inflammatory Mediators

Lipopolysaccharide (LPS) is a potent inducer of inflammation, triggering the release of numerous inflammatory mediators mdpi.comnih.govmedsci.org. Research indicates that this compound can attenuate the production of these mediators in LPS-induced inflammation models. For instance, this compound pretreatment has been shown to attenuate the increased expression of renal IL-6 and TNFα mRNA in LPS-treated HK-2 cells medchemexpress.com. This compound also prevents the LPS-induced shedding of the p60 TNFR and TNF-alpha from monocytes selleckchem.com. Studies using TAPI-0, a related TACE inhibitor, have shown that treatment reduces LPS-induced NF-κB activation and the production of pro-inflammatory mediators such as TNF-α, IL-1β, and MIP-2 in lung homogenates and bronchoalveolar lavage fluid in mice researchgate.net.

Modulation of Neuroinflammation Models

Neuroinflammation is a critical component in the pathogenesis of various neurological disorders nih.govhofstra.edu. This compound has shown promise in modulating neuroinflammatory responses. Central inhibition of TACE activity by this compound has been reported to have a beneficial role in reducing neuroinflammation in heart failure rats oup.com. Furthermore, studies in BV2 microglia, a commonly used cell line for neuroinflammation research, have investigated the effects of this compound on the release of inflammatory markers like TNF-α, sTNFR-1, IL-6, and sIL-6R under inflammatory conditions induced by LPS researchgate.net.

Impact on Renal Injury Models

This compound's inhibitory effects on metalloproteinases suggest a potential role in mitigating renal injury, which often involves inflammation and tissue remodeling scholaris.cafrontiersin.orgwuxibiology.combienta.net. Studies have indicated that this compound can attenuate oxidative stress and inflammatory cytokines in the kidneys. LPS treatment significantly increases renal IL-6 and TNFα mRNA expression, and these changes are attenuated by this compound pretreatment in LPS-treated HK-2 cells medchemexpress.com. This compound has also been shown to increase cell viability in LPS-treated HK-2 cells medchemexpress.com.

Investigation in Septic Arthritis Models

Septic arthritis is a severe joint infection characterized by inflammation and potential joint destruction nih.gov. Preclinical investigations have explored the anti-arthritic and anti-inflammatory effects of this compound in models of Staphylococcus aureus arthritis nih.govresearchgate.net. In male Swiss albino mice inoculated with live S. aureus, administration of this compound significantly reduced the severity of arthritis, as indicated by a lower arthritis index and less bone-cartilage destruction in the affected joints nih.govresearchgate.net. This compound treatment in this model led to lower levels of soluble TNF-α and soluble TNFR-1, suggesting the blocking of TACE and subsequent inhibition of TNF-α signaling nih.govresearchgate.net. Furthermore, this compound treatment lowered the levels of reactive species, MMP-2, RANKL, and OPN, indicating reduced matrix degradation and osteoclastic bone resorption nih.govresearchgate.net.

Table 1: Effects of this compound in S. aureus Arthritis Model

| Parameter | Control Group | This compound Treated Group | Significance |

| Arthritis Severity (Index) | High | Significantly Low | P < 0.05 |

| Bone-Cartilage Destruction | Significant | Less | Significant |

| Soluble TNF-α Levels | High | Lower | Significant |

| Soluble TNFR-1 Levels | High | Lower | Significant |

| MMP-2 Levels | High | Lower | Significant |

| RANKL Levels | High | Lower | Significant |

| OPN Levels | High | Lower | Significant |

Note: Data is representative of findings from preclinical studies nih.govresearchgate.net. Specific numerical values may vary between experiments.

Effects on Lung Epithelial Cell Responses and Injury Models

The pulmonary epithelium plays a crucial role in lung defense and repair, and its dysfunction contributes to various lung diseases mdpi.com. This compound has been investigated for its effects on lung epithelial cells. This compound enhances tumor necrosis factor (TNF)-induced apoptosis in lung epithelial cells (BEAS-2B) researchgate.net. This effect appears to be mediated, in part, by the inhibition of EGFR activation researchgate.net. Additionally, this compound has been shown to attenuate diacetyl-induced amphiregulin shedding in pulmonary epithelial cells (NCI-H292), a process mediated by TACE nih.gov. Treatment with this compound reduced amphiregulin shedding at both 6 and 24 hours post-exposure nih.gov.

Table 2: Effect of this compound on Diacetyl-Induced Amphiregulin Shedding in NCI-H292 Cells

| Treatment | Amphiregulin Shedding (Relative to Control) at 6 hours | Amphiregulin Shedding (Relative to Control) at 24 hours |

| Diacetyl Alone | Increased | Increased |

| Diacetyl + this compound (10 µM) | Diminished by 30% (P ≤ 0.01) | Reduced |

Note: Data is representative of findings from preclinical studies nih.gov. Specific numerical values may vary between experiments.

Applications in Cardiovascular and Cardiomyopathy Research

This compound has also been explored in the context of cardiovascular diseases and cardiomyopathies, where inflammation and tissue remodeling are significant factors oup.com. ADAM17, a target of this compound, is involved in several cardiac diseases and has been associated with cardiomyopathies researchgate.netfrontiersin.org. Inhibition of ADAM17 by this compound has been shown to enhance the localization of desmoplakin (DP) and desmoglein 2 (DSG2) at the membrane in cardiomyocytes researchgate.netfrontiersin.org. This increased localization is hypothesized to result from reduced DSG2 cleavage by ADAM17, potentially increasing cardiomyocyte cohesion researchgate.netfrontiersin.org.

In models of myocardial infarction (MI), targeted delivery of this compound via biomimetic nanoparticles has shown promise in ameliorating post-infarct left ventricle function and remodeling in rats oup.comoup.comresearchgate.netnih.govresearchgate.net. Treatments with this compound delivered via neutrophil-mimic liposomal nanoparticles (Neu-LNPs) demonstrated greater protection against myocardial injury and cardiac dysfunction compared to untargeted this compound researchgate.netnih.gov. This targeted delivery also led to reduced cardiac collagen deposition and expression of fibrosis biomarkers, as well as altered immune cell compositions within the hearts researchgate.netnih.govresearchgate.net. This compound-Neu-LNPs significantly attenuated the mRNA expression of fibronectin, collagen-I, and collagen-III in MI rats, with the targeted delivery being more effective than untargeted this compound researchgate.net. Anatomic assessments showed that ratios of heart weight to body weight and lung weight to body weight were significantly reduced in this compound-Neu-LNPs treated MI rats, indicating improvement in cardiac remodeling and pulmonary edema researchgate.net.

Table 3: Effects of Targeted this compound Delivery on Cardiac Remodeling in MI Rats

| Parameter | MI + Vehicle | MI + Untargeted this compound | MI + this compound-Neu-LNPs | Significance (this compound-Neu-LNPs vs. Vehicle) | Significance (this compound-Neu-LNPs vs. Untargeted this compound) |

| Left Ventricle Function | Impaired | Improved | Greater Protection | Significant | Significant |

| Cardiac Collagen Deposition | High | Reduced | Significantly Decreased | P < 0.05 | P < 0.05 |

| Fibronectin mRNA Expression | High | Reduced | Significantly Attenuated | P < 0.05 | P < 0.05 |

| Collagen-I mRNA Expression | High | Reduced | Significantly Attenuated | P < 0.05 | P < 0.05 |

| Collagen-III mRNA Expression | High | Reduced | Significantly Attenuated | P < 0.05 | P < 0.05 |

| Heart Weight to Body Weight Ratio | High | Reduced | Significantly Reduced | P < 0.05 | Significant |

| Lung Weight to Body Weight Ratio | High | Reduced | Significantly Reduced | P < 0.05 | Significant |

Note: Data is representative of findings from preclinical studies researchgate.netnih.govresearchgate.net. Specific numerical values may vary between experiments.

This compound has also been shown to affect vascular smooth muscle cell (VSMC) migration, a process involved in cardiovascular stenosis mdpi.com. Treatment of VSMCs with this compound has been observed to decrease EGFR activation, which is essential for VSMC migration mdpi.com.

Influence on Cardiomyocyte Cohesion and Desmosomal Integrity

Cardiomyocyte cohesion, crucial for proper heart function, can be compromised in various cardiac diseases, including arrhythmogenic cardiomyopathy (AC). frontiersin.orgnih.govuni-muenchen.deresearchgate.net ADAM17 is known to cleave desmoglein 2 (DSG2), a key protein in desmosomes which are critical for cardiomyocyte adhesion. frontiersin.orgnih.govresearchgate.net

Data illustrating the effect of this compound on cardiomyocyte cohesion in HL-1 cells is presented below:

| Treatment | Cardiomyocyte Dissociation (Inverse measure of cohesion) | Significance |

| Control | High | - |

| This compound (90 min) | Lower | p ≤ 0.05 |

| This compound (24 h) | Lower | p ≤ 0.05 |

*Data derived from dispase-based dissociation assays in HL-1 cardiomyocytes. researchgate.net

Modulation of Atherosclerosis-Related Mechanisms

Atherosclerosis is a chronic inflammatory disease characterized by plaque formation in arteries, driven by factors including inflammation and lipid accumulation. mdpi.comnih.govwikipedia.org TNF-α, a pro-inflammatory cytokine, plays a role in the pathogenesis of atherosclerosis. mdpi.comcaldic.com As this compound inhibits TACE, the enzyme responsible for shedding soluble TNF-α, its effects on atherosclerosis-related mechanisms have been explored. wikipedia.orgpensoft.netnih.govglpbio.com

While direct studies specifically detailing this compound's comprehensive influence on atherosclerosis-related mechanisms were not extensively found within the provided search results, the known role of this compound as a TACE inhibitor and the involvement of TNF-α in atherosclerosis suggest a potential area of research. TACE inhibition can reduce the levels of soluble TNF-α and other pro-inflammatory molecules, potentially mitigating inflammation involved in atherosclerosis. pensoft.netnih.gov Studies on TACE inhibitors in general have explored their potential in inflammatory conditions like rheumatoid arthritis, which also share inflammatory pathways with atherosclerosis. pensoft.netnih.govebi.ac.ukpsu.edu

Contribution to Neurodegenerative Disease Research (e.g., Alzheimer's Disease Amyloid Processing)

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) peptides, which are generated from the processing of amyloid precursor protein (APP). nih.govnih.govjneurosci.org APP can be processed through two main pathways: the amyloidogenic pathway, which leads to Aβ production, and the non-amyloidogenic pathway, which involves cleavage by α-secretase, preventing Aβ formation. nih.govnih.govjneurosci.org TACE (ADAM17) is one of the enzymes considered to have α-secretase activity, catalyzing the cleavage of APP within the Aβ sequence. glpbio.comportlandpress.comjneurosci.org

This compound, as an inhibitor of ADAMs including TACE, has been used in research to investigate its effects on APP processing and sAPPα release. Studies in HEK-293 cells and CHO cells expressing APP have shown that this compound can reduce both constitutive and stimulated sAPPα release. glpbio.comportlandpress.comjneurosci.org The concentration of this compound required to inhibit sAPPα release varied depending on whether the release was constitutive or receptor-stimulated, suggesting the involvement of different metalloproteinases or regulatory mechanisms. glpbio.comportlandpress.com TACE-dependent constitutive release of APP was shown to be inhibited by this compound. portlandpress.com

Data on this compound's inhibition of sAPPα release is summarized below:

| Cell Type | APP Processing Condition | This compound IC₅₀ (μM) | Citation |

| HEK-293 cells | Constitutive sAPPα release | 8.09 | glpbio.comportlandpress.com |

| HEK-293 cells | M3 muscarinic receptor-stimulated sAPPα release | 3.61 | glpbio.comportlandpress.com |

| CHO-APPwt cells | sAPPα secretion | 59.1 | jneurosci.org |

These findings highlight this compound's utility as a tool to study the role of specific metalloproteinases, including TACE, in APP processing and the generation of sAPPα.

Exploration in Cancer Research Models

This compound has been explored in various cancer research models, primarily focusing on its potential anti-tumor effects and its ability to enhance the efficacy of chemotherapy. nih.govnih.govjensenlab.orgresearchgate.net Its role as a metalloproteinase inhibitor, particularly of TACE/ADAM17, is central to these investigations, as these enzymes are involved in processes crucial for tumor growth, invasion, and metastasis. pensoft.netnih.govebi.ac.ukpsu.edunih.govnih.govresearchgate.net

Anti-tumor Efficacy in Esophageal Squamous Cell Carcinoma (ESCC)

Research has investigated the anti-tumor efficacy of this compound in human esophageal squamous cell carcinoma (ESCC) cells. nih.govnih.govjensenlab.org Studies using ESCC cell lines (TE-1 and Eca109) have shown that this compound can impair cell viability, migration, and invasion. nih.govnih.gov The observed anti-tumor effects of this compound in ESCC cells are linked to the suppression of the NF-κB signaling pathway. nih.govnih.govresearchgate.net Higher concentrations of this compound (10, 20 μM) inhibited ESCC cell viability, while a lower concentration (5 μM) inhibited migration and invasion. nih.govnih.gov

The mechanism involves this compound suppressing the activation of NF-κB signaling and the expression of its target genes. nih.govnih.gov Blocking NF-κB signaling in advance was found to abolish the effects of this compound on ESCC cells, indicating the critical role of this pathway in this compound's anti-tumor activity in this context. nih.govnih.govresearchgate.net

Sensitization to Chemotherapeutic Agents

In addition to its direct anti-tumor effects, this compound has been explored for its ability to sensitize cancer cells to conventional chemotherapeutic agents. nih.govnih.govoup.com In ESCC cells, this compound has been shown to enhance chemosensitivity to cisplatin (B142131). nih.govnih.gov This effect is also mediated, at least in part, through the suppression of the NF-κB signaling pathway, which is known to contribute to chemoresistance in various cancers. nih.govnih.govresearchgate.net

Beyond ESCC, studies in colorectal cancer (CRC) cells have also investigated the role of ADAM17 inhibition in chemosensitivity. Using the ADAM17 inhibitor TAPI-2 (a related compound with similar inhibitory activity), research demonstrated that inhibiting ADAM17 sensitized CRC cells to 5-fluorouracil (B62378) (5-FU). oup.com This sensitization was associated with a decrease in cancer stem cell phenotype, reduced cell viability, and increased apoptosis. oup.com These findings suggest that targeting ADAM17 with inhibitors like this compound or TAPI-2 could be a strategy to overcome chemoresistance in certain cancer types.

Table of Compounds and PubChem CIDs:

| Compound Name | PubChem CID |

| This compound | 9827273 tocris.comnih.gov |

| Cisplatin | 27678 [N/A] |

| 5-fluorouracil (5-FU) | 3385 [N/A] |

| TAPI-2 | 10458622 [N/A] |

| Desmoglein 2 (DSG2) | 1895 [N/A] |

| Desmoplakin (DP) | 1689 [N/A] |

| Tumor Necrosis Factor-alpha (TNF-α) | 5428 [N/A] |

| Amyloid Precursor Protein (APP) | 16198525 [N/A] |

| ADAM17 (TACE) | 9398 [N/A] |

| NF-κB | 149552 [N/A] |

This compound, a well-characterized inhibitor of metalloproteinases, particularly TNF-alpha converting enzyme (TACE), also known as ADAM17, has been extensively utilized in preclinical research to explore its potential therapeutic value and elucidate underlying mechanisms in various disease contexts. wikipedia.orgtocris.commedchemexpress.com TACE plays a critical role in the proteolytic shedding of a diverse range of cell surface proteins, including the precursor of the pro-inflammatory cytokine TNF-α, rendering this compound a valuable tool for studying processes influenced by these shedding events. wikipedia.orgpensoft.netnih.govglpbio.com Investigations employing this compound have provided insights into its effects in models of cardiovascular disease, neurodegenerative disorders, and cancer.

Amelioration of Post-Infarct Left Ventricle Function and Remodeling

Myocardial infarction (MI) frequently leads to detrimental left ventricular (LV) remodeling, a process involving structural and functional changes that can culminate in heart failure. mdpi.comamegroups.cnmdc-berlin.de The involvement of TACE/ADAM17 in post-MI remodeling has been a subject of research, with studies exploring the therapeutic potential of this compound. Elevated levels of TNF-α, a primary substrate of TACE, are associated with heart failure. researchgate.net

Targeted delivery strategies for this compound have demonstrated efficacy in ameliorating post-infarct LV function and remodeling in rat models of MI. researchgate.netnih.gov Specifically, the administration of this compound encapsulated within neutrophil-mimic liposomal nanoparticles (Neu-LNPs) showed enhanced protection against myocardial injury and cardiac dysfunction in MI rats compared to the delivery of untargeted this compound. researchgate.netnih.gov This targeted approach also resulted in reduced deposition of cardiac collagen and decreased expression of fibrosis biomarkers, alongside favorable alterations in the immune cell composition within the infarcted hearts. researchgate.netnih.gov These findings collectively suggest that the targeted inhibition of TACE/ADAM17 by this compound holds promise for improving LV function, mitigating cardiac remodeling, and reducing inflammatory responses following myocardial infarction. researchgate.netnih.gov

Influence on Cardiomyocyte Cohesion and Desmosomal Integrity

Cardiomyocyte cohesion is fundamental for maintaining the structural and functional integrity of the heart. Impaired cohesion is implicated in various cardiac pathologies, including arrhythmogenic cardiomyopathy (AC). frontiersin.orgnih.govuni-muenchen.deresearchgate.net ADAM17 is recognized for its ability to cleave desmoglein 2 (DSG2), a crucial component of desmosomes, which are essential for robust cell-cell adhesion in cardiomyocytes. frontiersin.orgnih.govresearchgate.net

Studies have shown that inhibiting ADAM17 with this compound leads to an increase in cardiomyocyte cohesion, a phenomenon referred to as positive adhesiotropy, observed in both wild-type and murine models of AC (Jup-/- mice). frontiersin.orgnih.govuni-muenchen.deresearchgate.net This enhanced cohesion correlated with increased localization of DSG2 and desmoplakin (DP) at the cell membrane. frontiersin.orgnih.govresearchgate.net While comprehensive changes in desmosomal assembly or the desmosomal complex were not evident, the increased membrane presence of DSG2 and DP upon ADAM17 inhibition suggests a potential mechanism involving reduced cleavage of DSG2, thereby contributing to the stabilization of desmosomal adhesion. frontiersin.orgnih.govresearchgate.netresearchgate.net

Data from dispase-based dissociation assays in HL-1 cardiomyocytes illustrates the effect of this compound on cardiomyocyte cohesion:

| Treatment | Cardiomyocyte Dissociation (Inverse measure of cohesion) | Significance |

| Control | High | - |

| This compound (90 min) | Lower | p ≤ 0.05 |

| This compound (24 h) | Lower | p ≤ 0.05 |

*Data represents findings from dispase-based dissociation assays in HL-1 cardiomyocytes. researchgate.net

Modulation of Atherosclerosis-Related Mechanisms

Atherosclerosis is characterized by chronic inflammation and the formation of arterial plaques. mdpi.comnih.govwikipedia.org TNF-α, a key pro-inflammatory cytokine, contributes to the pathogenesis of this disease. mdpi.comcaldic.com Given this compound's inhibitory effect on TACE, the enzyme responsible for generating soluble TNF-α, its potential influence on atherosclerosis-related mechanisms has been considered. wikipedia.orgpensoft.netnih.govglpbio.com

While detailed studies specifically on this compound's effects in comprehensive atherosclerosis models were not prominently featured in the provided search results, the established role of this compound as a TACE inhibitor and the involvement of TNF-α in atherosclerosis suggest a relevant area of investigation. Inhibition of TACE can lead to reduced levels of soluble TNF-α and other pro-inflammatory mediators, which could potentially attenuate the inflammatory processes involved in atherosclerosis. pensoft.netnih.gov Research on TACE inhibitors in other inflammatory conditions, such as rheumatoid arthritis, which share common inflammatory pathways with atherosclerosis, further supports this potential link. pensoft.netnih.govebi.ac.ukpsu.edu

Contribution to Neurodegenerative Disease Research (e.g., Alzheimer's Disease Amyloid Processing)

Neurodegenerative diseases, such as Alzheimer's disease (AD), are often associated with the abnormal processing of proteins. In AD, the accumulation of amyloid-beta (Aβ) peptides, derived from the cleavage of amyloid precursor protein (APP), is a hallmark. nih.govnih.govjneurosci.org APP processing can occur via the amyloidogenic pathway, which produces Aβ, or the non-amyloidogenic pathway, mediated by α-secretase, which prevents Aβ formation. nih.govnih.govjneurosci.org TACE (ADAM17) is considered to possess α-secretase activity, cleaving APP within the Aβ sequence. glpbio.comportlandpress.comjneurosci.org

This compound, as an inhibitor of ADAMs including TACE, has been employed to investigate its impact on APP processing and the release of soluble APPα (sAPPα). Studies using cell lines expressing APP, such as HEK-293 and CHO cells, have shown that this compound can decrease both constitutive and stimulated sAPPα release. glpbio.comportlandpress.comjneurosci.org The concentration of this compound required for inhibition varied depending on the nature of sAPPα release (constitutive versus receptor-stimulated), suggesting the involvement of multiple metalloproteinases or distinct regulatory mechanisms. glpbio.comportlandpress.com Specifically, TACE-dependent constitutive release of APP was found to be inhibited by this compound. portlandpress.com

The inhibitory effects of this compound on sAPPα release are summarized in the table below:

| Cell Type | APP Processing Condition | This compound IC₅₀ (μM) | Citation |

| HEK-293 cells | Constitutive sAPPα release | 8.09 | glpbio.comportlandpress.com |

| HEK-293 cells | M3 muscarinic receptor-stimulated sAPPα release | 3.61 | glpbio.comportlandpress.com |

| CHO-APPwt cells | sAPPα secretion | 59.1 | jneurosci.org |

These findings underscore the utility of this compound as a research tool for dissecting the roles of specific metalloproteinases, including TACE, in the complex processes of APP processing and sAPPα generation.

Exploration in Cancer Research Models

This compound has been investigated in various cancer research models, primarily for its potential anti-tumor properties and its capacity to enhance the effectiveness of conventional chemotherapy. nih.govnih.govjensenlab.orgresearchgate.net Its function as a metalloproteinase inhibitor, particularly targeting TACE/ADAM17, is central to these investigations, as these enzymes are involved in processes vital for tumor progression, invasion, and metastasis. pensoft.netnih.govebi.ac.ukpsu.edunih.govnih.govresearchgate.net

Anti-tumor Efficacy in Esophageal Squamous Cell Carcinoma (ESCC)

Research has explored the anti-tumor efficacy of this compound in human esophageal squamous cell carcinoma (ESCC) cell lines. nih.govnih.govjensenlab.org Studies using TE-1 and Eca109 cells have demonstrated that this compound can impair cell viability, migration, and invasion. nih.govnih.gov The observed anti-tumor effects are associated with the suppression of the NF-κB signaling pathway. nih.govnih.govresearchgate.net Higher concentrations of this compound (10 and 20 μM) inhibited cell viability, while a lower concentration (5 μM) reduced migration and invasion. nih.govnih.gov

Mechanistically, this compound was found to suppress the activation of NF-κB signaling and the expression of its downstream target genes. nih.govnih.gov Pre-treatment to block NF-κB signaling abrogated the effects of this compound on ESCC cells, highlighting the crucial role of this pathway in mediating this compound's anti-tumor activity in this context. nih.govnih.govresearchgate.net

Sensitization to Chemotherapeutic Agents

Beyond its direct anti-tumor effects, this compound has been investigated for its ability to sensitize cancer cells to established chemotherapeutic agents. nih.govnih.govoup.com In ESCC cells, this compound has been shown to enhance sensitivity to cisplatin. nih.govnih.gov This effect is also mediated, at least in part, by the suppression of the NF-κB signaling pathway, which is known to contribute to chemoresistance in various cancers. nih.govnih.govresearchgate.net

In colorectal cancer (CRC) cells, the impact of ADAM17 inhibition on chemosensitivity has also been explored. Studies using TAPI-2, a related ADAM17 inhibitor, demonstrated that inhibiting ADAM17 sensitized CRC cells to 5-fluorouracil (5-FU). oup.com This sensitization was linked to a reduction in the cancer stem cell phenotype, decreased cell viability, and increased apoptosis. oup.com These findings suggest that targeting ADAM17 with inhibitors like this compound or TAPI-2 could represent a strategy to overcome chemoresistance in certain cancer types.

Studies in Pancreatic Cancer, Breast Cancer, and Hepatoma Models